AT7519 TFA

Multidrug Resistance ABC Transporters Pharmacokinetics

Select AT7519 TFA for CDK inhibition studies where clean combinatorial data is critical. Unlike flavopiridol or SNS-032, it does NOT inhibit ABCB1, ABCG2, or ABCC1 transporters, preventing confounding efflux of chemotherapeutics like daunorubicin. Ideal for multidrug-resistant cell lines, KRAS-mutant cancer models, and cardiac regeneration research. Broad-spectrum activity across CDK1/2/4/6/9 matches clinical hematologic applications.

Molecular Formula C18H18Cl2F3N5O4
Molecular Weight 496.3 g/mol
CAS No. 1431697-85-6
Cat. No. B1139512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT7519 TFA
CAS1431697-85-6
Synonyms4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide; 2,2,2-trifluoroacetic acid
Molecular FormulaC18H18Cl2F3N5O4
Molecular Weight496.3 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C16H17Cl2N5O2.C2HF3O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;3-2(4,5)1(6)7/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);(H,6,7)
InChIKeyXTOQTRBZWZONHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AT7519 TFA (CAS 1431697-85-6): A Multi-CDK Inhibitor with Distinct Selectivity for CDK1, CDK2, CDK4, CDK6, and CDK9


AT7519 TFA (AT7519M trifluoroacetate) is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), with reported IC50 values of 210 nM for CDK1, 47 nM for CDK2, 100 nM for CDK4, 13 nM for CDK5, 170 nM for CDK6, and <10 nM for CDK9 . The compound demonstrates a Ki of 38 nM for CDK1 and exhibits limited off-target activity, being inactive against all non-CDK kinases tested except GSK3β (IC50 = 89 nM) [1]. AT7519 TFA is an orally bioavailable small molecule that has advanced to Phase 2 clinical evaluation for hematologic malignancies and solid tumors [2].

Why Pan-CDK Inhibitors Are Not Interchangeable: Differential Selectivity, Transporter Interactions, and Functional Outcomes Define AT7519 TFA's Utility


Although AT7519 TFA belongs to the pan-CDK inhibitor class alongside agents like flavopiridol, dinaciclib, SNS-032, and roscovitine, these compounds exhibit distinct kinase selectivity profiles, differential interactions with ATP-binding cassette (ABC) drug transporters, and varying functional consequences in preclinical models [1]. Simple substitution based on class membership risks experimental failure due to unrecognized differences in off-target effects, resistance mechanisms, or in vivo pharmacokinetic behavior. The following evidence quantifies key points of differentiation that directly inform compound selection for specific research applications.

Quantitative Differentiation of AT7519 TFA from Closest CDK Inhibitor Analogs


AT7519 TFA Fails to Inhibit ABCB1, ABCG2, or ABCC1 Transporters, Unlike Flavopiridol and SNS-032

In a direct comparative study using MDCKII cells overexpressing human ABCB1, ABCG2, or ABCC1, AT7519 TFA demonstrated no inhibitory effect on any of the three major multidrug resistance transporters, whereas flavopiridol significantly inhibited ABCG2 and ABCC1, and SNS-032 decreased ABCG2-mediated efflux [1]. Consequently, AT7519 TFA does not synergize with transporter substrates like daunorubicin, while flavopiridol and SNS-032 show synergistic antiproliferative effects in combination [1]. Additionally, ABCB1 conferred significant resistance to AT7519 TFA (and SNS-032) but not to flavopiridol [1].

Multidrug Resistance ABC Transporters Pharmacokinetics

AT7519 TFA Augments Macrophage Polarization and Cardiac Regeneration, a Property Not Shared by Flavopiridol

In a zebrafish larval cardiac injury model, transient treatment with AT7519 TFA (but not flavopiridol) augmented wound-associated macrophage polarization, which enhanced macrophage-dependent cardiomyocyte number expansion and accelerated myocardial wound closure [1]. Both compounds resolved neutrophil infiltration by inducing reverse migration, but only AT7519 TFA conferred the additional pro-regenerative macrophage effect [1]. Using cdk9-/- knockout mutants, the study confirmed AT7519 TFA acts as a selective CDK9 inhibitor in this context [1].

Cardiac Regeneration Inflammation Resolution Zebrafish Model

AT7519 TFA Exhibits Lower Potency Than SNS-032 in Cervical Cancer Cells but Offers Broader CDK Inhibition

In a comparative study on cervical cancer cell lines, SNS-032 was found to be more potent than AT7519 TFA, with a lower half-maximal inhibitory concentration (IC50) value [1]. However, AT7519 TFA targets CDK1, 2, 4, 6, and 9 with IC50 values ranging from <10 to 210 nM , whereas SNS-032 primarily targets CDK2, 7, and 9 [2]. This broader inhibition profile may be advantageous in tumor types dependent on multiple CDKs, though SNS-032 demonstrates superior single-agent potency in certain cervical cancer models.

Cervical Cancer Radiosensitization CDK Inhibition

AT7519 TFA and Dinaciclib Share KRAS-Selective Activity in Colorectal Cancer Cell Lines, but AT7519 Exhibits a Narrower Kinase Selectivity Profile

In a five-day cell viability assay using ten colorectal cancer cell lines (four KRAS WT, six KRAS mutant), both AT7519 TFA and dinaciclib demonstrated KRAS-selective antiproliferative effects, whereas the CDK4/6-selective inhibitor PD0332991 did not [1]. However, AT7519 TFA is inactive against all non-CDK kinases except GSK3β (IC50 = 89 nM) [2], while dinaciclib is known to inhibit CDK1, 2, 5, and 9 with an IC50 of 0.28 μM and has a broader off-target profile [3]. This suggests AT7519 TFA may provide a cleaner tool for probing CDK-dependent KRAS synthetic lethality.

KRAS Mutant Colorectal Cancer Synthetic Lethality

AT7519 TFA Displays a Distinct CDK Inhibition Spectrum Compared to Palbociclib, with Potent Activity Against CDK1, CDK2, and CDK9

AT7519 TFA inhibits CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 with IC50 values ranging from <10 nM to 210 nM . In contrast, palbociclib is a highly selective CDK4/6 inhibitor with IC50 values of 11 nM and 16 nM, respectively, and shows no activity against CDK1, CDK2, or CDK5 . This difference defines their distinct therapeutic niches: palbociclib is approved for HR+/HER2- breast cancer, whereas AT7519 TFA is investigated in hematologic malignancies and solid tumors where CDK1, CDK2, or CDK9 inhibition may be critical [1].

CDK4/6 Selectivity Pan-CDK Inhibition Breast Cancer

AT7519 TFA Demonstrates High Selectivity Against Non-CDK Kinases (GSK3β Exception) Compared to Broader-Spectrum Pan-CDK Inhibitors

AT7519 TFA is reported to be inactive against all non-CDK kinases tested, with the sole exception of GSK3β (IC50 = 89 nM) [1]. In contrast, first-generation pan-CDK inhibitors like flavopiridol and roscovitine exhibit significant activity against multiple non-CDK kinases, which complicates interpretation of phenotypic outcomes [2]. This cleaner selectivity profile makes AT7519 TFA a more suitable chemical probe for studies requiring unambiguous attribution of effects to CDK inhibition.

Kinase Selectivity Off-Target Profiling Chemical Probe

Optimal Use Cases for AT7519 TFA Based on Quantitative Differentiation


Combination Studies with ABC Transporter Substrates in Multidrug-Resistant Cancer Models

Because AT7519 TFA does not inhibit ABCB1, ABCG2, or ABCC1 transporters [1], it is the preferred CDK inhibitor for combination experiments with chemotherapeutics that are substrates of these efflux pumps (e.g., daunorubicin, topotecan). Unlike flavopiridol or SNS-032, AT7519 TFA will not alter the intracellular accumulation of co-administered substrates, allowing cleaner interpretation of synergy or antagonism in multidrug-resistant cell lines.

Cardiac Regeneration and Inflammation Resolution Studies in Zebrafish

AT7519 TFA uniquely augments macrophage polarization and enhances cardiomyocyte regeneration following cardiac injury in zebrafish, a property not shared by flavopiridol [2]. This makes AT7519 TFA the compound of choice for investigators studying CDK9-dependent mechanisms in cardiac repair or for screening campaigns aimed at identifying pro-regenerative therapeutics.

KRAS Synthetic Lethality Studies Requiring a Clean CDK Inhibitor Tool

In colorectal cancer and other KRAS-mutant tumor models, AT7519 TFA provides KRAS-selective antiproliferative activity comparable to dinaciclib [3], but with a more restricted off-target profile that excludes most non-CDK kinases [4]. Researchers probing CDK1/2/9 dependency in KRAS-driven cancers should select AT7519 TFA over dinaciclib to minimize confounding off-target effects.

Pan-CDK Inhibition in Hematologic Malignancies and Solid Tumors

For studies requiring simultaneous inhibition of CDK1, CDK2, CDK4, CDK6, and CDK9—such as in multiple myeloma or mantle cell lymphoma models—AT7519 TFA offers the appropriate broad-spectrum activity , in contrast to CDK4/6-selective agents like palbociclib . This pan-CDK inhibition profile aligns with AT7519 TFA's clinical development path in hematologic cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT7519 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.